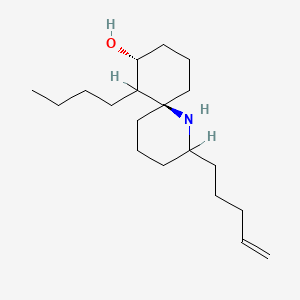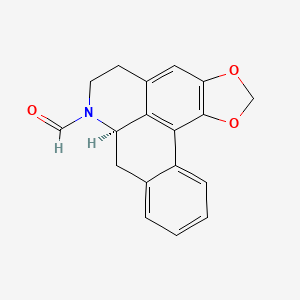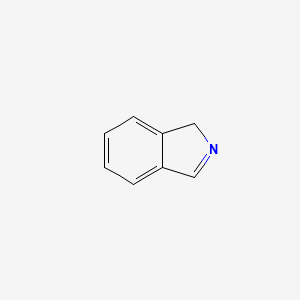
1H-isoindole
Übersicht
Beschreibung
1H-Isoindole is a heterocyclic compound consisting of a fused benzopyrrole ring system. It is a regioisomer of the more abundant 1H-indole heterocycle. The structure of this compound includes a nitrogen atom within a five-membered ring fused to a benzene ring.
Vorbereitungsmethoden
1H-Isoindole can be synthesized through several methods, including:
Rhodium-Catalyzed Cascade Reactions: This method involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile.
One-Pot Synthesis: A mixture of a cyclic anhydride, guanidinium chloride, triethylamine, and iron(III) chloride in polyethylene glycol at elevated temperatures can yield this compound derivatives.
Palladium-Catalyzed Cascade C-H Transformations: This method involves the dehydrogenation of isoindolines followed by C-H arylation to produce 1-arylisoindoles.
Analyse Chemischer Reaktionen
1H-Isoindole undergoes various chemical reactions, including:
Oxidation: Isoindole can be oxidized to form isoindolinone and phthalimide derivatives.
Reduction: Reduction of isoindole can yield isoindoline derivatives.
Cycloaddition: Isoindole derivatives can be synthesized through 1,3-dipolar cycloadditions involving nitrile ylides.
Common reagents used in these reactions include rhodium and palladium catalysts, nitriles, vinylcarbenes, and various anhydrides. Major products formed from these reactions include isoindolinone, phthalimide, and 1-arylisoindoles .
Wissenschaftliche Forschungsanwendungen
1H-Isoindole and its derivatives have a wide range of applications in scientific research:
Medicinal Chemistry: Isoindole derivatives are used in the development of drugs with anti-inflammatory, antibacterial, and anticancer properties.
Materials Science: Isoindole-containing BODIPY dyes are highly fluorescent and used in various fields, including organic light-emitting diodes and biological imaging.
Biological Studies: Isoindole derivatives are studied for their potential as enzyme inhibitors, such as cyclooxygenase inhibitors.
Industrial Applications: Isoindole derivatives are used in the synthesis of polymers, dyes, and photochromic materials.
Wirkmechanismus
The mechanism of action of 1H-isoindole derivatives often involves interactions with specific molecular targets. For example, phthalimide derivatives inhibit cyclooxygenase enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostanoids . The presence of an acidic proton at the 2-position of the imide nitrogen allows for aminomethylation reactions, which are crucial for the biological activity of these compounds .
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole can be compared with other similar compounds, such as:
1H-Indole: Both compounds have a fused benzopyrrole ring system, but 1H-indole is more abundant and widely studied.
Isoindoline: This fully reduced member of the isoindole family has a similar structure but lacks the aromaticity of isoindole.
Phthalimide: This compound is an oxidized derivative of isoindole and is used extensively in medicinal chemistry.
The uniqueness of this compound lies in its ability to form complex ring structures and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-6-9-5-7(8)3-1/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHLEABTNIQIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344571 | |
| Record name | 1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270-69-9 | |
| Record name | 1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


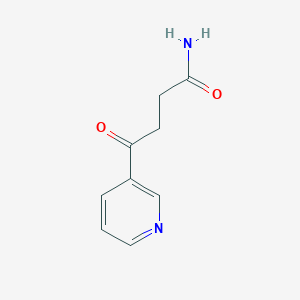
![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1219333.png)
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)
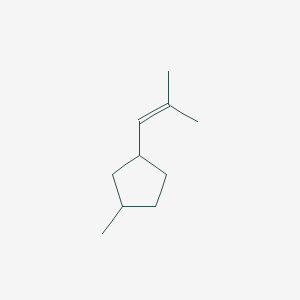

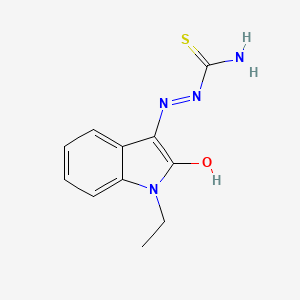
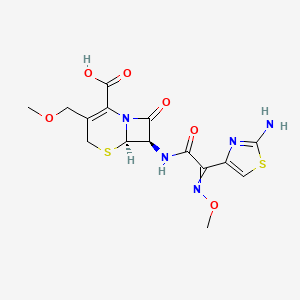

![(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol](/img/structure/B1219346.png)
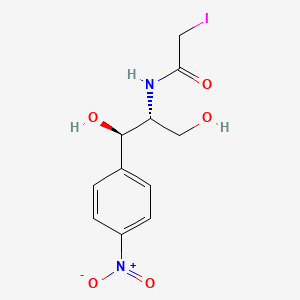

![butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one](/img/structure/B1219352.png)
